Increased Hydrogen Bond Donor Count Retains Aqueous Solubility vs. Dimethylamino Analog
The target compound possesses two hydrogen bond donors (secondary amine N–H and hydroxyl O–H), whereas 3-(dimethylamino)-1,1,1-trifluoropropan-2-ol possesses only one (the hydroxyl group, as the amine is tertiary) [1][2]. This additional donor enhances water solubility and enables more versatile intermolecular hydrogen-bonding interactions with biological targets, such as enzyme active sites or receptor binding pockets [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (PubChem computed) |
| Comparator Or Baseline | 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol: 1 (PubChem computed) |
| Quantified Difference | 2 vs. 1; a 100% increase in H-bond donor capacity |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Higher hydrogen bond donor count directly improves aqueous solubility and offers additional anchoring points for target engagement, which is critical for medicinal chemistry campaigns where solubility-limited bioavailability or binding affinity is a concern.
- [1] PubChem CID 63900017: 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol, Computed Properties section. National Library of Medicine. View Source
- [2] PubChem CID 20721301: 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol, Computed Properties section. National Library of Medicine. View Source
- [3] Abouabdellah, A. et al. Trifluoromethylated Amino Alcohols: New Synthetic Approaches and Medicinal Targets. J. Org. Chem. 1996. View Source
